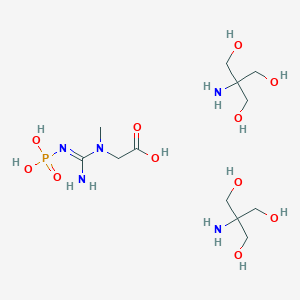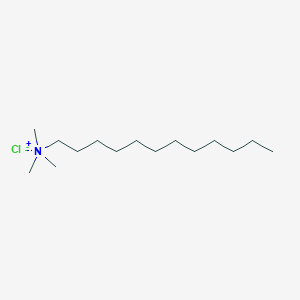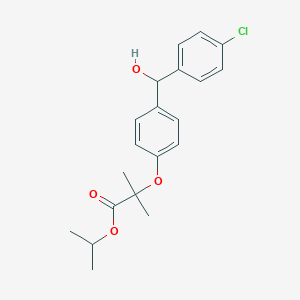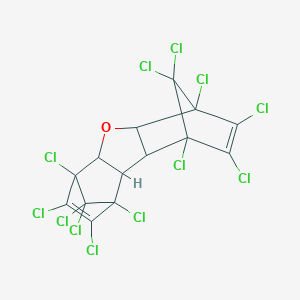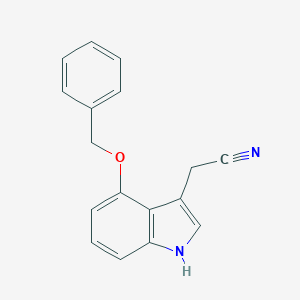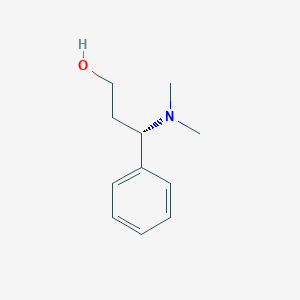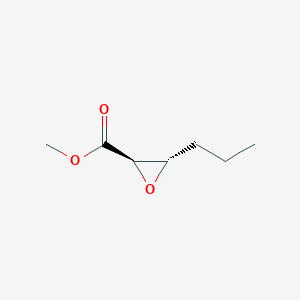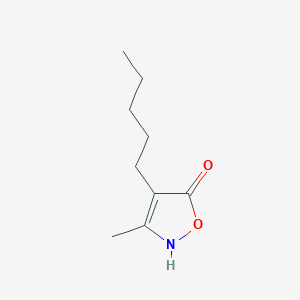
3-Methyl-4-pentylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-pentylisoxazol-5(2H)-one, also known as MPI, is a compound that is commonly found in food products such as bread, coffee, and roasted meat. It is a potent flavor enhancer that has been extensively studied for its ability to improve the taste of food. In recent years, 3-Methyl-4-pentylisoxazol-5(2H)-one has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
作用機序
The mechanism of action of 3-Methyl-4-pentylisoxazol-5(2H)-one is not fully understood. However, it is believed to act on the taste receptors in the tongue, which enhances the perception of umami taste. Umami taste is a savory taste that is commonly associated with meat, cheese, and soy sauce. 3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to enhance the umami taste of food products, which makes it a popular flavor enhancer in the food industry.
生化学的および生理学的効果
3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In humans, it has been shown to enhance the perception of umami taste, which makes it a popular flavor enhancer in the food industry.
実験室実験の利点と制限
The advantages of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its high purity and availability. The synthesis method has been optimized to yield a high purity product, which makes it suitable for use in various experiments. The limitations of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its potential toxicity and limited solubility in water. It is important to handle the compound with care and to use appropriate safety measures when working with it.
将来の方向性
There are several future directions for the study of 3-Methyl-4-pentylisoxazol-5(2H)-one. In medicine, it is important to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs. In agriculture, it is important to further investigate its insecticidal properties for the development of eco-friendly pesticides. In the food industry, it is important to further investigate its potential as a flavor enhancer for the development of new food products. Additionally, it is important to investigate the potential toxicity of 3-Methyl-4-pentylisoxazol-5(2H)-one and to develop appropriate safety measures for its use.
合成法
The synthesis of 3-Methyl-4-pentylisoxazol-5(2H)-one involves the reaction of 3-methyl-2-cyclohexenone and pentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
3-Methyl-4-pentylisoxazol-5(2H)-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In the food industry, it is widely used as a flavor enhancer due to its ability to improve the taste of food products.
特性
CAS番号 |
107403-09-8 |
|---|---|
製品名 |
3-Methyl-4-pentylisoxazol-5(2H)-one |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
InChIキー |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
正規SMILES |
CCCCCC1=C(NOC1=O)C |
同義語 |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



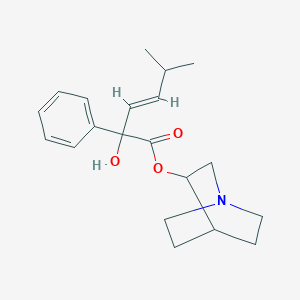
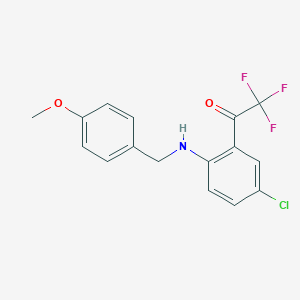
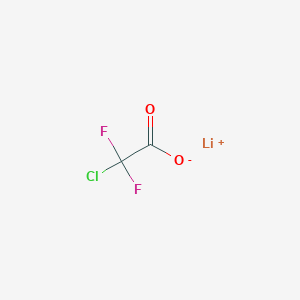
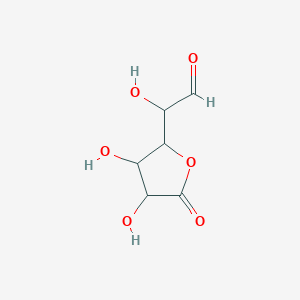


![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
